

"physical and chemical properties of 1-Chloro-1-fluoroethylene"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chloro-1-fluoroethylene

Cat. No.: B1207965

[Get Quote](#)

A Comprehensive Technical Guide to 1-Chloro-1-fluoroethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **1-Chloro-1-fluoroethylene** (C_2H_2ClF). The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data, detailed experimental methodologies, and clear visual representations of key processes.

Introduction

1-Chloro-1-fluoroethylene, also known as 1-chloro-1-fluoroethene, is a halogenated hydrocarbon with the chemical formula C_2H_2ClF .^[1] It is a colorless gas at room temperature and atmospheric pressure.^[2] This compound is of interest due to its reactivity, stemming from the carbon-carbon double bond, and the presence of both chlorine and fluorine atoms on the same carbon, which creates an asymmetric electron distribution.^[3] Its primary applications are in polymer chemistry as a monomer and in environmental science as a reactive tracer.^{[1][4]}

Physical Properties

The physical characteristics of **1-Chloro-1-fluoroethylene** are summarized in the table below. It is important to note that there are discrepancies in the reported density of the compound, which may be attributable to different measurement conditions.

Property	Value	Source(s)
Molecular Formula	C_2H_2ClF	[5]
Molecular Weight	80.49 g/mol	[5]
Appearance	Colorless gas	[2]
Melting Point	-169 °C	[3]
Boiling Point	-24 °C	[3]
Density	1.098 g/cm³ or 2.618 g/cm³	[3]
Vapor Pressure	3720 mmHg at 25 °C	[3]
Solubility	Sparingly soluble in water	[1]

Chemical Properties and Reactivity

1-Chloro-1-fluoroethylene is a reactive compound due to its carbon-carbon double bond, making it susceptible to polymerization and addition reactions.[\[3\]](#) It is considered a flammable gas and may form explosive mixtures with air.[\[1\]](#) The compound is stable under normal storage conditions but can be reactive with alkali metals, finely divided metals (such as aluminum, magnesium, and zinc), and strong oxidizing agents.

Key aspects of its chemical reactivity include:

- Polymerization: It can undergo free-radical polymerization to form homopolymers and can also be used in co-polymerization reactions.[\[1\]](#)[\[6\]](#)
- Anaerobic Reductive Dechlorination: It has been studied as a reactive tracer to quantify the anaerobic transformation of vinyl chloride.[\[4\]](#) In this process, microorganisms reductively dechlorinate chlorinated ethenes to ethene.[\[7\]](#)[\[8\]](#) **1-Chloro-1-fluoroethylene** serves as a useful surrogate for studying the transformation of vinyl chloride.[\[4\]](#)

Experimental Protocols

Synthesis of 1-Chloro-1-fluoroethylene

A patented method for the preparation of **1-Chloro-1-fluoroethylene** involves the dehalogenation of 1-bromo-2,2-dichloro-2-fluoro-ethane.[2]

Materials:

- 1-bromo-2,2-dichloro-2-fluoro-ethane
- Zinc dust
- Anhydrous ethanol
- Cuprous chloride (optional, as a catalyst)[2]
- Reaction vessel with a distillation setup
- Receiving vessel cooled to a low temperature (e.g., -80 °C)[2]

Procedure:

- In a reaction vessel, a solution of 1-bromo-2,2-dichloro-2-fluoro-ethane in anhydrous ethanol is prepared.[2]
- Zinc dust is added to the solution. A small amount of cuprous chloride can be added to catalyze the reaction.[2]
- The reaction mixture is heated to initiate the dehalogenation reaction.
- The **1-Chloro-1-fluoroethylene** product is distilled out of the reaction vessel as it is formed. [2]
- The gaseous product is condensed and collected in the cooled receiving vessel.[2]
- The collected product can be further purified by re-distillation.[2]

High-Pressure Polymerization of **1-Chloro-1-fluoroethylene**

A patented process describes the homopolymerization of **1-Chloro-1-fluoroethylene** under high pressure to produce a solid homopolymer with increased toughness and molecular weight.

Materials:

- High-purity **1-Chloro-1-fluoroethylene** monomer
- Free radical promoting catalyst (e.g., azo or peroxy catalysts)
- High-pressure reactor

Procedure:

- The high-purity monomeric **1-Chloro-1-fluoroethylene** is introduced into a high-pressure reactor.
- A free radical promoting catalyst is added to the reactor.
- The polymerization is carried out at a temperature range of 0 °C to 150 °C.
- A pressure of at least 35,000 pounds per square inch is applied.
- The reaction is allowed to proceed for a sufficient time to achieve the desired conversion to the solid homopolymer.

Purification by Fractional Distillation

Purification of **1-Chloro-1-fluoroethylene** can be achieved by fractional distillation, a technique used to separate mixtures of liquids with close boiling points.[\[3\]](#)

Apparatus:

- Distillation flask
- Fractionating column (e.g., Vigreux column)
- Condenser
- Receiving flask

- Heating mantle
- Thermometer

Procedure:

- The crude **1-Chloro-1-fluoroethylene** is placed in the distillation flask.
- The fractional distillation apparatus is assembled. The thermometer bulb should be positioned at the level of the side arm leading to the condenser.
- The distillation flask is gently heated.
- As the mixture boils, the vapor rises through the fractionating column. The component with the lower boiling point (**1-Chloro-1-fluoroethylene**) will move up the column more readily.
- The vapor condenses in the condenser and is collected in the receiving flask.
- The temperature should be monitored, and the fraction collected at or near the boiling point of **1-Chloro-1-fluoroethylene** (-24 °C) is the purified product.

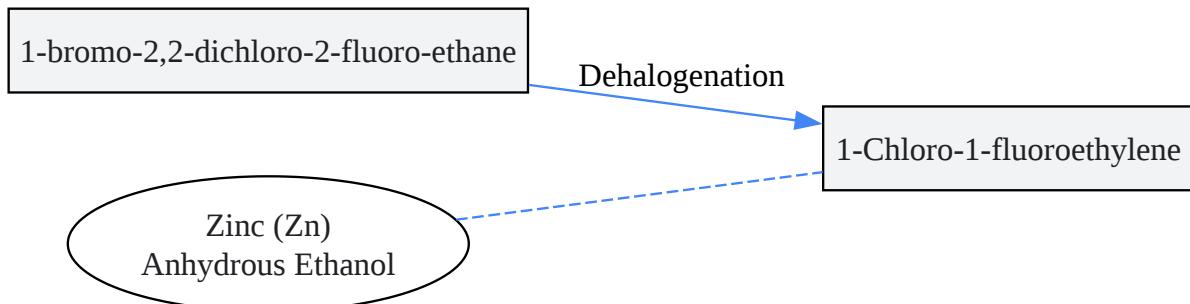
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile halogenated hydrocarbons like **1-Chloro-1-fluoroethylene**.[\[9\]](#)[\[10\]](#)

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer
- Capillary column suitable for separating volatile halogenated compounds (e.g., a wax-type column)

General Procedure:

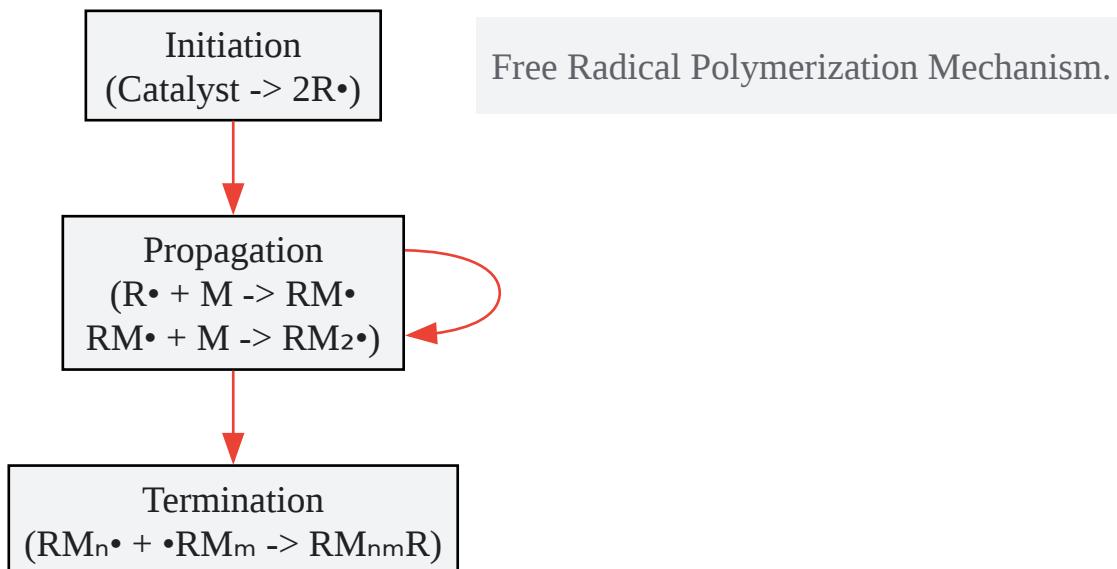

- A gaseous or liquefied sample of **1-Chloro-1-fluoroethylene** is injected into the GC.

- The sample is vaporized and carried by an inert gas (e.g., helium or hydrogen) through the capillary column.
- The separation of components is achieved based on their differential partitioning between the mobile phase (carrier gas) and the stationary phase in the column.
- The separated components elute from the column at different retention times and enter the mass spectrometer.
- In the MS, the molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio, producing a mass spectrum that can be used for identification.

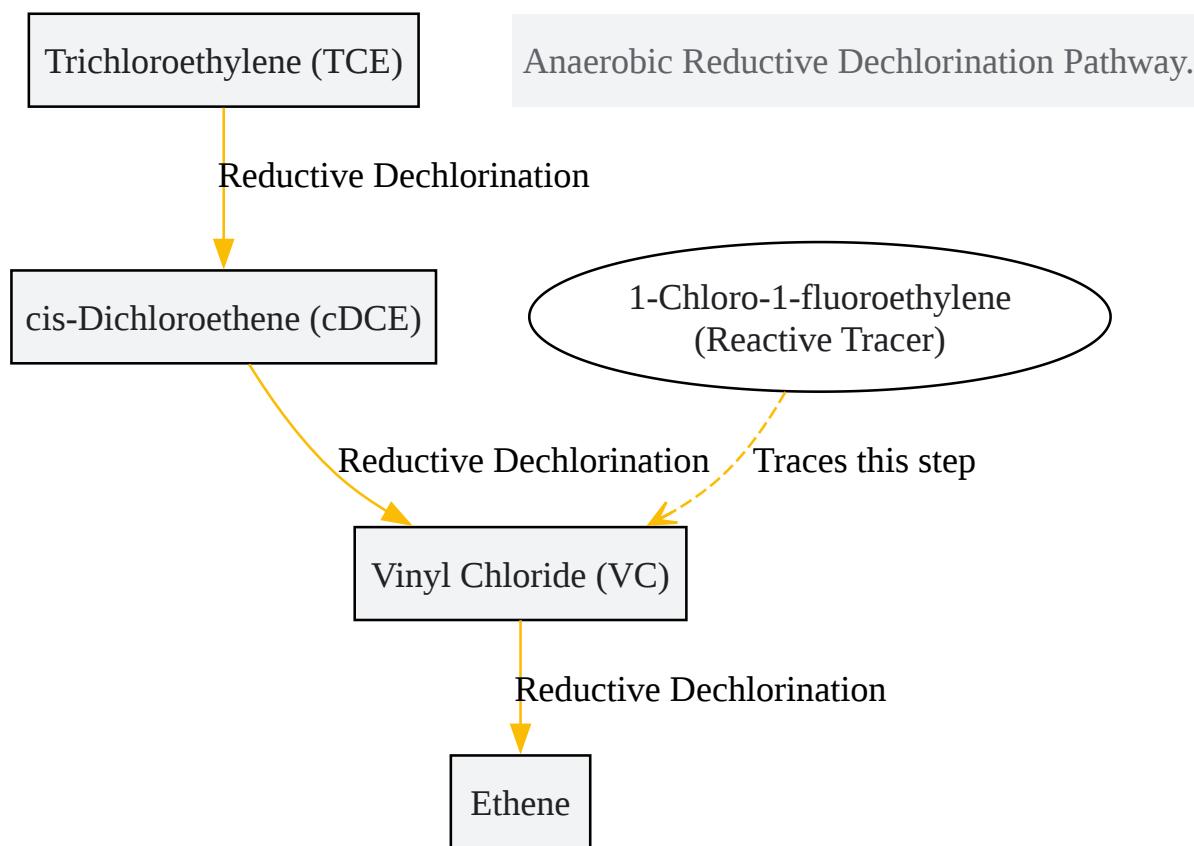
Visualizations

The following diagrams illustrate key processes involving **1-Chloro-1-fluoroethylene**.

Synthesis of 1-Chloro-1-fluoroethylene.



[Click to download full resolution via product page](#)


Synthesis of **1-Chloro-1-fluoroethylene**.

[Click to download full resolution via product page](#)

High-Pressure Polymerization Workflow.

[Click to download full resolution via product page](#)

Free Radical Polymerization Mechanism.

[Click to download full resolution via product page](#)

Anaerobic Reductive Dechlorination Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. US2344061A - Preparation of 1-chloro-1-fluoro ethylene - Google Patents [patents.google.com]
- 3. Purification [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]

- 5. 1-Chloro-1-fluoroethene | C2H2ClF | CID 75344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Suitable radicals and monomers to obtain innovative fluorinated polymers based on vinylidene fluoride and their applications [comptes-rendus.academie-sciences.fr]
- 7. Complete Detoxification of Vinyl Chloride by an Anaerobic Enrichment Culture and Identification of the Reductively Dechlorinating Population as a Dehalococcoides Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complete detoxification of vinyl chloride by an anaerobic enrichment culture and identification of the reductively dechlorinating population as a Dehalococcoides species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection [restek.com]
- 10. asianpubs.org [asianpubs.org]
- To cite this document: BenchChem. ["physical and chemical properties of 1-Chloro-1-fluoroethylene"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1207965#physical-and-chemical-properties-of-1-chloro-1-fluoroethylene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com